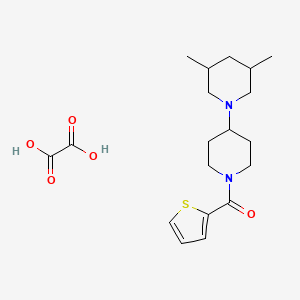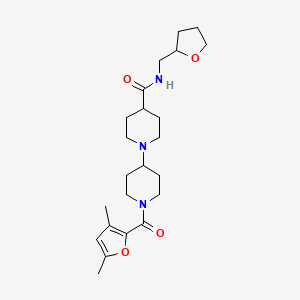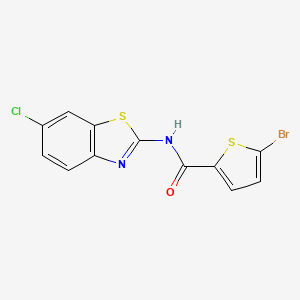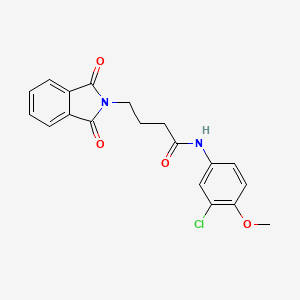![molecular formula C17H22N4 B6070442 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in the development of tumors. It also acts as a modulator of the dopamine and serotonin receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumors in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine in lab experiments is its potential to provide insights into the mechanisms of inflammatory diseases and neurological disorders. Its anti-inflammatory and modulatory effects on the dopamine and serotonin receptors make it a promising candidate for further research in these areas. One limitation of using this compound in lab experiments is its potential toxicity and limited solubility, which may require the use of higher concentrations and caution in handling.
Direcciones Futuras
There are several future directions for the study of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine involves a series of chemical reactions. The starting materials used in the synthesis are 4-methyl-2-(4-pyridinyl)-5-pyrimidinamine and cyclopentanone. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the desired product.
Aplicaciones Científicas De Investigación
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12(20-15-5-3-4-6-15)16-11-19-17(21-13(16)2)14-7-9-18-10-8-14/h7-12,15,20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLTRBNHSULAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC2CCCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![methyl 5-[(isopropylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6070371.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)

![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070472.png)